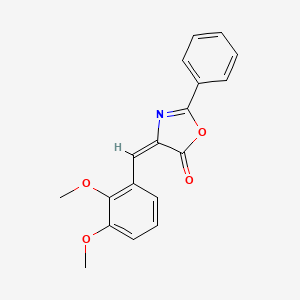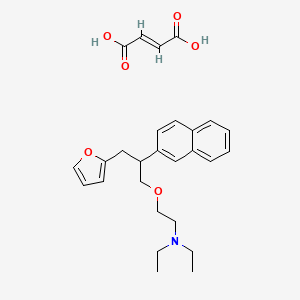
2-(2-Furfuryl-2-naphthylethoxy)triethylamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate is a complex organic compound that features a combination of furan, naphthalene, and ethanamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate typically involves multiple steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of furan and naphthalene derivatives under specific conditions to form the propoxy intermediate.
Amine Alkylation: The intermediate is then subjected to alkylation with diethylamine to form the ethanamine derivative.
Fumarate Salt Formation: Finally, the ethanamine derivative is reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate can undergo various chemical reactions, including:
Oxidation: The furan and naphthalene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: May have pharmacological properties that could be explored for therapeutic uses.
Industry: Could be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-(3-(furan-2-yl)propoxy)ethanamine
- N,N-Diethyl-2-(2-(naphthalen-2-yl)propoxy)ethanamine
- N,N-Diethyl-2-(3-(furan-2-yl)-2-(phenyl)propoxy)ethanamine
Uniqueness
N,N-Diethyl-2-(3-(furan-2-yl)-2-(naphthalen-2-yl)propoxy)ethanamine fumarate is unique due to the combination of furan and naphthalene rings, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
73953-93-2 |
|---|---|
Molecular Formula |
C27H33NO6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-diethyl-2-[3-(furan-2-yl)-2-naphthalen-2-ylpropoxy]ethanamine |
InChI |
InChI=1S/C23H29NO2.C4H4O4/c1-3-24(4-2)13-15-25-18-22(17-23-10-7-14-26-23)21-12-11-19-8-5-6-9-20(19)16-21;5-3(6)1-2-4(7)8/h5-12,14,16,22H,3-4,13,15,17-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JOMVPCJSQWVZMA-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CCOCC(CC1=CC=CO1)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCOCC(CC1=CC=CO1)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


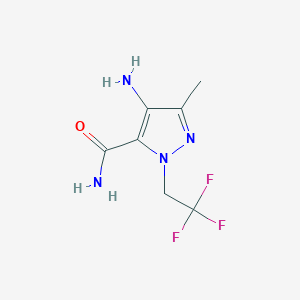
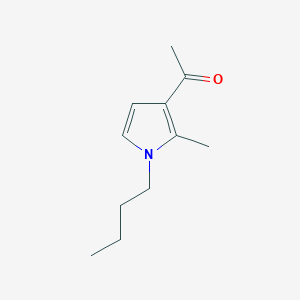
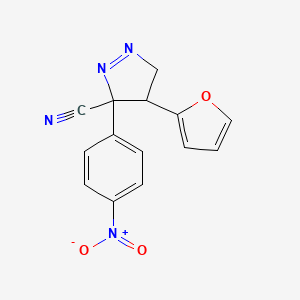
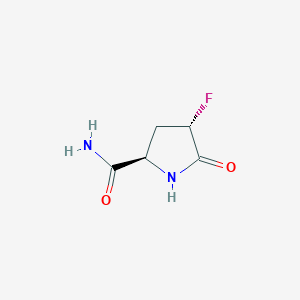
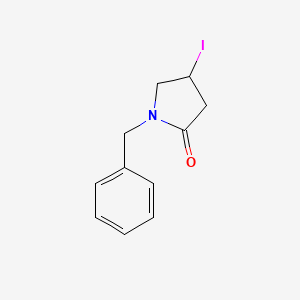
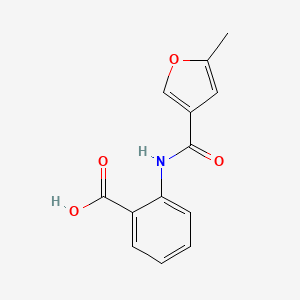
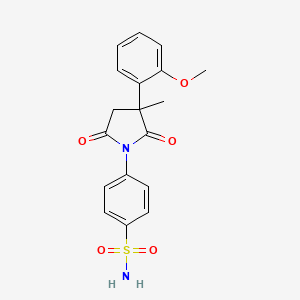
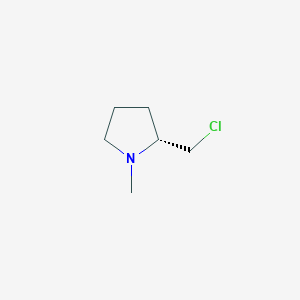
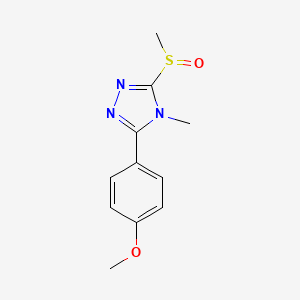
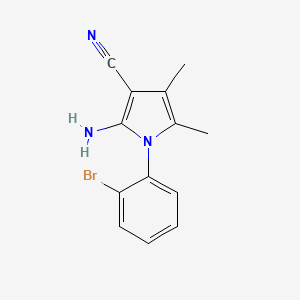
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)

![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
